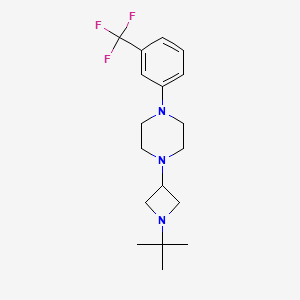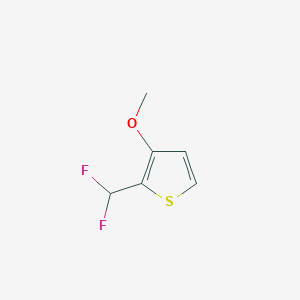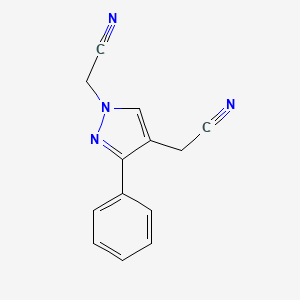
2,2'-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two acetonitrile groups at positions 2 and 2’. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
準備方法
The synthesis of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The general synthetic route can be summarized as follows:
Cyclocondensation: 1,3-dicarbonyl compounds react with phenylhydrazine in the presence of iodine to form the pyrazole ring.
Substitution: The resulting pyrazole derivative undergoes substitution reactions to introduce the acetonitrile groups at positions 2 and 2’.
化学反応の分析
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the acetonitrile groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications, including:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Material Science: Pyrazole derivatives are used in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play key roles in inflammation and signal transduction . The compound may also interact with DNA and proteins, leading to its biological effects .
類似化合物との比較
Similar compounds to 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile include other pyrazole derivatives such as:
2,2’-(1-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile: Similar structure but with different substituents.
2,2’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Contains a triazole ring instead of a pyrazole ring.
The uniqueness of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile lies in its specific substitution pattern and the presence of acetonitrile groups, which confer distinct chemical and biological properties .
特性
分子式 |
C13H10N4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-[1-(cyanomethyl)-3-phenylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C13H10N4/c14-7-6-12-10-17(9-8-15)16-13(12)11-4-2-1-3-5-11/h1-5,10H,6,9H2 |
InChIキー |
FSRAEODISFTDFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)
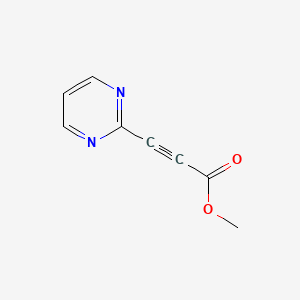


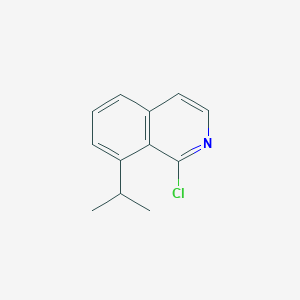
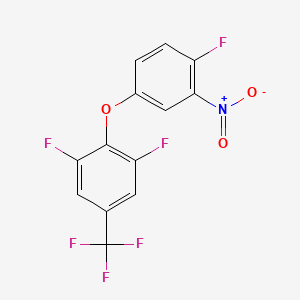
![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
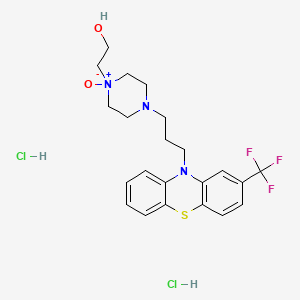
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)

